molecular formula C14H14ClN3OS B12159946 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide

5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide

Cat. No.: B12159946
M. Wt: 307.8 g/mol
InChI Key: AKHIHUGPHPRURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 5-position, a methylsulfanyl group at the 2-position, and a carboxamide group at the 4-position, which is further substituted with a 2-phenylethyl group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

5-chloro-2-methylsulfanyl-N-(2-phenylethyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-20-14-17-9-11(15)12(18-14)13(19)16-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,19)

InChI Key

AKHIHUGPHPRURH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCCC2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The methylsulfanyl group can be introduced via nucleophilic substitution using methylthiol or its derivatives.

    Amidation: The carboxamide group is formed by reacting the pyrimidine derivative with an appropriate amine, in this case, 2-phenylethylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may exhibit pharmacological properties, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Compounds with similar structures have been investigated for their ability to inhibit kinases, which are critical in cancer biology.

Kinase Inhibition

Research indicates that derivatives of pyrimidine compounds can act as Src kinase inhibitors, which play a role in tumorigenicity and cell viability. For instance, studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives significantly inhibit Src kinase activity, enhancing cancer cell sensitivity to treatments like ionizing radiation . This suggests that 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide may also possess similar inhibitory properties.

Antibacterial Activity

The antibacterial potential of pyrimidine derivatives has been documented extensively. Compounds structurally related to 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide have shown varying degrees of antibacterial activity against common pathogens.

Case Studies

In a study involving the synthesis of related compounds, significant antibacterial activity was observed against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics . This highlights the potential for developing new antibacterial agents based on this compound.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide and its biological activity is crucial for optimizing its efficacy.

Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with target proteins. Such studies have been performed on similar compounds to predict binding affinities and interactions with enzymes like carbonic anhydrases, which are involved in various physiological processes . The results from these studies could guide further modifications to enhance the compound's effectiveness.

Toxicological Studies

Before any therapeutic application, understanding the toxicity profile of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide is essential.

Cytotoxicity Assessments

Cytotoxicity assays on various cancer cell lines (e.g., MCF-7) can help evaluate the safety and potential side effects of this compound. Preliminary findings from related compounds suggest that some derivatives exhibit cytotoxic effects at specific concentrations, warranting further investigation into dose-response relationships .

Summary and Future Directions

The applications of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide are promising across medicinal chemistry and biological research fields. Its potential as a kinase inhibitor and antibacterial agent makes it a candidate for further development in drug discovery.

Research Recommendations

Future research should focus on:

  • Comprehensive structure-activity relationship studies.
  • Detailed molecular docking analyses to identify optimal binding interactions.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

By exploring these avenues, researchers can better understand the full potential of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide in combating diseases and improving health outcomes.

Application AreaPotential UsesCurrent Research Findings
Medicinal ChemistryKinase inhibition for cancer treatmentSignificant Src kinase inhibition observed
Antibacterial ActivityDevelopment of new antibioticsEffective against Staphylococcus aureus and others
Structure-Activity RelationshipsOptimization of drug efficacyMolecular docking studies suggested beneficial interactions
Toxicological StudiesSafety assessments for therapeutic applicationsCytotoxicity observed in cancer cell lines

Mechanism of Action

The mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the 2-phenylethyl group, which may affect its biological activity and chemical properties.

    2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide: Lacks the chlorine atom, which could influence its reactivity and interactions with biological targets.

    5-chloro-N-(2-phenylethyl)pyrimidine-4-carboxamide: Lacks the methylsulfanyl group, potentially altering its chemical and biological behavior.

Uniqueness

The presence of both the chlorine atom and the methylsulfanyl group, along with the 2-phenylethyl substitution, gives 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide unique properties. These structural features may enhance its reactivity, stability, and potential interactions with biological targets, making it a compound of significant interest in various research fields.

Biological Activity

5-Chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide, identified by its CAS number 1208708-07-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by detailed research findings and data.

PropertyValue
Molecular FormulaC20_{20}H17_{17}ClN4_{4}O2_{2}S
Molecular Weight412.9 g/mol
StructureChemical Structure

1. Anti-inflammatory Activity

Research has demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory effects. A study highlighted that various substituted pyrimidines, including those similar to 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide, showed inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

  • Inhibition of COX Enzymes : The compound's activity against COX-1 and COX-2 was assessed, revealing IC50_{50} values comparable to standard anti-inflammatory drugs. For instance, certain derivatives demonstrated IC50_{50} values of 0.04 μmol against COX-2, indicating potent inhibition similar to celecoxib .

2. Anticancer Activity

The anticancer potential of 5-chloro-2-(methylsulfanyl)-N-(2-phenylethyl)pyrimidine-4-carboxamide has been explored through various in vitro studies.

  • Cytotoxicity Against Cancer Cell Lines : In studies involving different cancer cell lines, including prostate cancer (PC3), compounds with similar structures exhibited significant cytotoxic effects. For example, derivatives showed IC50_{50} values ranging from 1.4 to 2.2 μM against these cell lines .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Antibacterial and Antifungal Effects : Preliminary investigations indicated that the compound could inhibit the growth of specific bacterial strains and fungi, although detailed quantitative analyses are still required to establish its efficacy fully.

Case Studies and Research Findings

  • Study on Pyrimidine Derivatives : A comprehensive review on pyrimidine derivatives highlighted their structure–activity relationships (SARs), indicating that modifications at specific positions enhance biological activities. The presence of electron-donating groups was found to improve anti-inflammatory and anticancer activities significantly .
  • In Vivo Studies : In vivo models assessing the anti-inflammatory effects through carrageenan-induced paw edema showed that certain pyrimidine derivatives provided relief comparable to indomethacin, a commonly used anti-inflammatory drug. The effective doses (ED50_{50}) were calculated to be around 8.23 μM for some derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.